molecular formula C26H34N6O4 B2745827 8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896806-08-9

8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2745827
CAS No.: 896806-08-9
M. Wt: 494.596
InChI Key: FRSFAQPQTHLHRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a potent and selective research compound identified in patent literature as a high-affinity inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is predominantly expressed in the medium spiny neurons of the striatum, a key brain region governing motor control, motivation, and reward-related behaviors, making it a critical target for neuropsychiatric research . The compound's mechanism of action involves elevating intracellular levels of the secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) by preventing their hydrolysis, thereby modulating dopaminergic and glutamatergic signaling pathways. This pharmacological profile makes it a valuable in vitro and in vivo tool for investigating the pathophysiology and potential treatment strategies for a range of CNS disorders. Preclinical research utilizing this compound and its structural analogs is focused on understanding its effects in models related to schizophrenia, Huntington's disease, and obsessive-compulsive disorder , where PDE10A dysfunction is implicated. Its specific chemical structure, featuring a xanthine-dione core with phenethyl and piperidine substituents, is engineered for optimal target engagement and blood-brain barrier penetration, facilitating central nervous system studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N6O4/c1-18-17-32-22-23(28(2)26(34)31(24(22)33)15-14-29-11-6-5-7-12-29)27-25(32)30(18)13-10-19-8-9-20(35-3)21(16-19)36-4/h8-9,16-17H,5-7,10-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSFAQPQTHLHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCC4=CC(=C(C=C4)OC)OC)N(C(=O)N(C3=O)CCN5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H30N4O3C_{21}H_{30}N_4O_3, and it has a molecular weight of approximately 378.50 g/mol. The structure incorporates a purine derivative fused with an imidazole ring, which is known to influence biological interactions significantly.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antidepressant Effects : Preliminary studies suggest that the compound may have antidepressant properties, potentially through modulation of neurotransmitter systems.
  • Antipsychotic Potential : Similar to other compounds with piperidine moieties, it may exhibit antipsychotic effects by acting on dopamine receptors.
  • Neuroprotective Effects : The presence of the dimethoxyphenethyl group may enhance neuroprotective properties against oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

  • Dopamine Receptor Modulation : The piperidine structure likely interacts with dopamine receptors (D2 and D3), influencing dopaminergic signaling pathways.
  • Serotonin Receptor Interaction : It may also affect serotonin receptors, contributing to its antidepressant effects.
  • Antioxidant Properties : The dimethoxyphenyl group is known for its antioxidant capabilities, which may protect neuronal cells from damage.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantIncreased serotonin levels in animal models
AntipsychoticReduced symptoms in rodent models
NeuroprotectiveInhibition of oxidative stress markers

Case Study 1: Antidepressant Effects

A study conducted on rodents demonstrated that administration of the compound led to a significant increase in serotonin levels. This effect was measured using high-performance liquid chromatography (HPLC) methods to quantify neurotransmitter levels in brain tissue. The results indicated a potential mechanism for its antidepressant effects through enhanced serotonergic activity .

Case Study 2: Neuroprotective Mechanisms

In vitro studies using neuronal cell lines showed that the compound could reduce markers of oxidative stress when exposed to neurotoxic agents. This suggests that it may have applications in treating neurodegenerative diseases by protecting neurons from damage .

Scientific Research Applications

Biological Applications

The compound has shown potential in several areas of research:

Oncology

Research indicates that derivatives of imidazo[2,1-f]purines may possess anticancer properties. Studies have focused on their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds similar to this one have been evaluated for their effects on various cancer cell lines, demonstrating significant cytotoxicity.

Neuropharmacology

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Its binding affinity to serotonin and adenosine receptors has been explored through computational modeling and molecular docking studies. These interactions may lead to therapeutic effects in conditions such as depression or anxiety.

Antimicrobial Activity

Preliminary studies have indicated that derivatives of this compound exhibit antibacterial properties against various strains of bacteria. The mechanism often involves inhibition of bacterial growth by interfering with essential metabolic pathways.

Case Studies

Several case studies have documented the efficacy of related compounds:

  • Case Study 1 : A study investigating the anticancer effects of imidazo[2,1-f]purines demonstrated that specific structural modifications led to enhanced potency against breast cancer cell lines.
  • Case Study 2 : Research on neuroactive compounds revealed that modifications similar to those found in 8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione resulted in increased binding affinity to serotonin receptors, indicating potential for antidepressant activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions are highlighted below against analogs (Table 1):

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Biological Activity Reference
Target Compound 8-(3,4-dimethoxyphenethyl), 3-(2-piperidinylethyl), 1,7-dimethyl 5-HT1A/D2 receptor affinity; PDE4B1/PDE10A inhibition
8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-butyl)-1,3-dimethyl-imidazo[2,1-f]purine-2,4-dione 8-(6,7-dimethoxy-dihydroisoquinolin-butyl) High 5-HT1A affinity (Ki < 10 nM); moderate PDE4B1 inhibition (IC50 ~50 nM)
8-(2-Methoxyphenyl)-1-methyl-7-phenyl-3-[2-(piperidinyl)ethyl]-imidazo[2,1-f]purine-2,4-dione 8-(2-methoxyphenyl), 7-phenyl Selective 5-HT7 antagonism; reduced PDE activity vs. target compound
8-[2-(4-Benzylpiperazinyl)ethyl]-1,7-dimethyl-imidazo[2,1-f]purine-2,4-dione 8-(4-benzylpiperazinyl-ethyl) Enhanced D2 receptor binding (Ki ~15 nM); weak PDE10A inhibition
1,7-Dimethyl-8-(2-phenylethyl)-imidazo[2,1-f]purine-2,4-dione 8-(phenethyl) Low receptor affinity; primarily PDE4B inhibition (IC50 ~200 nM)

Key Insights :

Substituent Effects on Receptor Binding :

  • The 3,4-dimethoxyphenethyl group (target compound) confers higher 5-HT1A/D2 affinity than simpler phenyl or phenethyl groups (e.g., 8-phenethyl in ). Methoxy groups likely engage in hydrogen bonding with receptor residues .
  • Piperidine vs. Piperazine : Piperidine-containing analogs (target compound, ) show stronger PDE10A inhibition than piperazine derivatives (e.g., ’s benzylpiperazine), suggesting nitrogen basicity and steric fit influence enzyme interaction .

Enzyme Inhibition Selectivity :

  • The target compound’s 1,7-dimethyl groups reduce steric hindrance, enabling dual PDE4B1/PDE10A inhibition (IC50 ~30 nM and ~45 nM, respectively), unlike bulkier substituents (e.g., 7-phenyl in ), which diminish PDE binding .

SAR Trends: Position 8 Modifications: Aryl groups with electron-donating substituents (e.g., 3,4-dimethoxy) enhance receptor affinity, while alkyl chains (e.g., dihydroisoquinolin-butyl in ) improve selectivity for 5-HT1A over D2 receptors. Position 3 Chain Length: Ethyl-linked piperidine (target compound) optimizes PDE inhibition vs. longer chains, which reduce potency due to conformational flexibility .

Research Findings and Implications

  • Limitations: Compared to ’s dihydroisoquinolin derivative, the target compound exhibits lower 5-HT1A selectivity, suggesting further optimization of the 8-substituent is needed.

Q & A

Q. What are the recommended synthetic routes for 8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how is its structural identity confirmed?

Methodological Answer: The compound can be synthesized via multi-step reactions involving alkylation, cyclization, and functional group modifications. For example, Huisgen cycloaddition (click chemistry) or nucleophilic substitution reactions are often employed to introduce the piperidinyl and phenethyl moieties . Structural confirmation requires:

  • 1H/13C NMR to verify proton and carbon environments, particularly for distinguishing imidazopurine core substituents .
  • High-Resolution Mass Spectrometry (HRMS) to validate molecular weight with <5 ppm error .
  • IR Spectroscopy to confirm carbonyl (C=O) and amine (N-H) functional groups .

Q. What is the primary pharmacological target of this compound, and what experimental assays validate its activity?

Methodological Answer: The compound is designed as a 5-HT1A receptor partial agonist , based on structural analogs like AZ-853 and AZ-861 . Key assays include:

  • Radioligand Binding Assays using [³H]8-OH-DPAT to measure receptor affinity (Ki values).
  • Functional cAMP Inhibition Assays in HEK-293 cells expressing human 5-HT1A receptors to confirm partial agonism .
  • β-Arrestin Recruitment Assays (e.g., BRET/FRET) to assess biased signaling pathways .

Advanced Research Questions

Q. How do structural modifications (e.g., piperidinyl vs. phenethyl groups) influence 5-HT1A receptor binding and functional selectivity?

Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:

  • The piperidinyl ethyl group enhances solubility and modulates α1-adrenergic off-target effects, as seen in analogs like AZ-853 vs. AZ-861 .
  • 3,4-Dimethoxyphenethyl substitution improves brain penetration due to increased lipophilicity, but may reduce metabolic stability .
  • Methyl groups at positions 1 and 7 stabilize the imidazopurine core, reducing hepatic clearance . Quantitative SAR (QSAR) models can predict substituent effects on binding affinity .

Q. How can discrepancies between in vitro receptor binding data and in vivo antidepressant efficacy be resolved?

Methodological Answer: Discrepancies often arise from:

  • Pharmacokinetic Factors : Poor brain penetration (e.g., logP >3 reduces BBB permeability). Use LC-MS/MS to quantify brain-to-plasma ratios in rodent models .
  • Metabolic Instability : Incubate the compound with liver microsomes to identify major metabolites (e.g., CYP450-mediated oxidation) .
  • Functional Selectivity : Test signaling bias (cAMP vs. β-arrestin) in vivo using transgenic mouse models .

Q. What strategies optimize aqueous solubility without compromising 5-HT1A receptor affinity?

Methodological Answer:

  • Introduce polar substituents (e.g., hydroxyl or morpholine groups) on the piperidinyl moiety .
  • Use salt formation (e.g., hydrochloride salts) for ionic derivatives.
  • Apply Bayesian Optimization to screen reaction conditions (e.g., solvent polarity, temperature) for balanced logP and solubility .

Q. How is functional selectivity (biased agonism) at 5-HT1A receptors evaluated experimentally?

Methodological Answer:

  • cAMP Inhibition vs. β-Arrestin Recruitment : Compare EC50 values in HEK-293 cells transfected with 5-HT1A receptors. A >10-fold difference indicates bias .
  • In Vivo Microdialysis : Measure extracellular serotonin levels in the prefrontal cortex of rodents after compound administration .

Q. What methodologies are used to assess off-target effects (e.g., α1-adrenergic or histamine receptor interactions)?

Methodological Answer:

  • Broad-Spectrum Radioligand Panels : Screen against 50+ GPCRs, ion channels, and transporters at 10 µM .
  • Functional Assays : Measure α1-adrenergic activity via vasoconstriction in isolated rat aorta .

Q. How can metabolic stability be improved for this compound?

Methodological Answer:

  • Block Labile Sites : Replace metabolically vulnerable groups (e.g., methyl with trifluoromethyl) .
  • In Vitro Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH to identify degradation hotspots .
  • Deuterium Incorporation : Replace hydrogen with deuterium at benzylic positions to slow CYP450 metabolism .

Data Analysis & Contradiction Resolution

Q. How should conflicting data between functional assays (e.g., cAMP vs. β-arrestin) be interpreted?

Methodological Answer:

  • Pathway-Specific Bias : Use the Transduction Coefficient Ratio (ΔΔlog(τ/KA)) to quantify bias magnitude .
  • Molecular Dynamics Simulations : Model receptor conformations to identify structural determinants of biased signaling .

Q. What statistical approaches are recommended for optimizing synthetic yield and purity?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., catalyst loading, temperature) .
  • Machine Learning : Train models on historical reaction data to predict optimal conditions (e.g., solvent, time) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.